Ricolinostat is a synthetic, orally bioavailable, small molecule that selectively inhibits HDAC6. [] It is classified as a histone deacetylase inhibitor (HDACi) but distinguishes itself from pan-HDAC inhibitors by its preferential targeting of HDAC6. [, ] This selectivity is crucial in minimizing toxicity associated with broad HDAC inhibition. [, , ] Ricolinostat plays a significant role in scientific research, particularly in oncology, immunology, and neurodegenerative diseases, by modulating protein acetylation and impacting cellular processes like protein degradation, cell cycle progression, and apoptosis. [, , , , , , ]
Future Directions
Biomarker Development: Further research is needed to identify reliable biomarkers to predict response and resistance to Ricolinostat, such as the HDAC6 score based on gene expression profiling. [, , ]
Combination Therapies: Exploring rational combinations of Ricolinostat with other targeted therapies like BET inhibitors or agents that exploit the UPR could lead to more effective treatment strategies. [, ]
Expanding Applications: Investigating its potential in other disease areas, such as inflammatory diseases and autoimmune disorders, where HDAC6 plays a role, could reveal additional therapeutic applications. []
Related Compounds
All-trans retinoic acid (ATRA)
Compound Description: All-trans retinoic acid (ATRA) is a naturally occurring metabolite of vitamin A with diverse biological activities, including cell growth and differentiation. In the context of multiple myeloma, ATRA demonstrated a weaker effect on CD38 upregulation compared to ricolinostat and panobinostat. [] Unlike the other two compounds, ATRA did not exhibit any direct cytotoxic effect against the myeloma cell line MM1.S. []
Relevance: While ATRA also impacts CD38 expression on myeloma cells, its weaker effect and lack of direct cytotoxicity differentiate it from ricolinostat. This further supports the notion that CD38 upregulation might be a class effect of HDAC inhibitors, with ricolinostat showing a stronger effect compared to ATRA. []
Bendamustine
Compound Description: Bendamustine is an alkylating agent used in chemotherapy for various lymphoma types. Preclinical studies demonstrated synergistic anti-proliferative and pro-apoptotic effects when bendamustine was combined with ricolinostat in lymphoma cells. [] This combination exhibited a favorable toxicity profile, demonstrating minimal cytotoxic effects on peripheral blood mononuclear cells from healthy donors compared to those from lymphoma patients. []
Relevance: Bendamustine's synergistic interaction with ricolinostat highlights the potential of combining epigenetic therapies like ricolinostat with conventional chemotherapy agents like bendamustine for improved treatment outcomes in lymphoma. []
Lenalidomide
Compound Description: Lenalidomide is an immunomodulatory drug (IMiD) widely used in multiple myeloma treatment. Preclinical studies show that ricolinostat synergizes with lenalidomide, enhancing the downregulation of critical myeloma proliferation factors like c-Myc, IRF4, and IZF1/3. [] This synergistic activity translates to promising clinical activity in relapsed and relapsed-refractory multiple myeloma patients treated with ricolinostat, lenalidomide, and dexamethasone. [, ] Importantly, unlike non-selective HDAC inhibitors, ricolinostat avoids cereblon downregulation, a key target of lenalidomide, further enhancing their combined efficacy. []
Relevance: The strong synergistic relationship between ricolinostat and lenalidomide, both in preclinical models and clinical trials, highlights the potential of this combination for treating multiple myeloma. [, ] This synergy stems from their complementary mechanisms of action and ricolinostat's ability to avoid interfering with lenalidomide's target, cereblon.
Pomalidomide
Compound Description: Pomalidomide, similar to lenalidomide, is an IMiD used in treating multiple myeloma. Preclinical studies have shown strong synergistic activity between ricolinostat and pomalidomide against multiple myeloma cells. [] This synergy translates into promising clinical results in relapsed-and-refractory myeloma patients treated with the combination, exhibiting favorable tolerability and activity compared to pomalidomide and dexamethasone alone. []
Relevance: The strong synergistic relationship between ricolinostat and pomalidomide, observed both in preclinical models and early clinical data, reinforces the potential of combining selective HDAC6 inhibitors with IMiDs for treating relapsed-and-refractory multiple myeloma. []
Bortezomib
Compound Description: Bortezomib is a proteasome inhibitor used in multiple myeloma treatment. Preclinical data suggest that the combination of ricolinostat and bortezomib disrupts the aggresome/autophagy pathway, an alternative route for clearing misfolded proteins, leading to enhanced anti-myeloma effects. [] This synergistic interaction translated into clinical activity in relapsed or relapsed and refractory multiple myeloma patients treated with the combination, although diarrhea emerged as a dose-limiting toxicity at higher ricolinostat doses. [, ]
Relevance: The synergistic relationship between ricolinostat and bortezomib in both preclinical models and clinical trials suggests the potential of combining HDAC6 inhibition with proteasome inhibition for treating multiple myeloma. [, ]
Carfilzomib
Compound Description: Carfilzomib, like bortezomib, is a proteasome inhibitor used in treating multiple myeloma. Preclinical studies demonstrate that ricolinostat synergizes with carfilzomib in lymphoma models. [] This synergistic interaction arises from activating cellular stress pathways, increasing DNA damage, promoting G2-M cell cycle arrest, and enhancing mitochondrial injury and apoptosis. []
Relevance: Carfilzomib's synergistic interaction with ricolinostat highlights the potential of combining HDAC6 inhibition with proteasome inhibition, particularly in lymphoma treatment. [] This synergy likely arises from their complementary effects on cellular stress responses and apoptotic pathways.
Topotecan & 9. Etoposide
Compound Description: Topotecan and etoposide are topoisomerase inhibitors, a class of chemotherapy drugs that interfere with DNA replication. In cervical cancer cells, ricolinostat significantly enhanced the antiproliferative activity of both topotecan and etoposide in a concentration-dependent manner. []
Relevance: The synergistic interaction of ricolinostat with topotecan and etoposide suggests its potential as an adjunct therapy to enhance the efficacy of topoisomerase inhibitors in treating cervical cancer. []
Nab-paclitaxel
Compound Description: Nab-paclitaxel is an albumin-bound formulation of the chemotherapy drug paclitaxel, used to treat various cancers, including breast cancer. Preclinical studies have shown synergistic activity between ricolinostat and nab-paclitaxel, possibly due to their combined effects on microtubule stabilization. [] This combination was further explored in a phase Ib clinical trial in patients with metastatic breast cancer, demonstrating safety and tolerability. [, ] While the maximum tolerated dose was not reached, the combination showed promising clinical activity, with the majority of patients achieving stable disease and some exhibiting partial response. [] Notably, patients with high HDAC6 scores, determined by a computational algorithm based on mRNA expression profiling, showed significantly improved progression-free survival compared to those with low HDAC6 scores. []
Relevance: The synergistic preclinical activity and promising clinical results observed with the combination of ricolinostat and nab-paclitaxel, particularly in patients with high HDAC6 scores, support further investigation of this combination for treating breast cancer. [, , ]
ML329
Compound Description: ML329 is a small molecule inhibitor of the microphthalmia-associated transcription factor (MITF). [] Like ricolinostat, ML329 significantly reduced the survival and viability of metastatic uveal melanoma (MUM) cells both in vitro and in vivo. []
Relevance: The shared anti-cancer effects of ricolinostat and ML329 in MUM models suggest a potential link between HDAC6 inhibition and attenuation of the MITF signaling pathway as a therapeutic strategy for MUM. []
Overview
Ricolinostat, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6, a member of the histone deacetylase family. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly hematological malignancies. Ricolinostat operates by modulating the acetylation status of histones and non-histone proteins, thereby influencing gene expression and cellular processes related to cancer progression.
Source and Classification
Ricolinostat was developed by Acetylon Pharmaceuticals and is classified as a hydroxamic acid derivative. It is primarily recognized for its ability to inhibit histone deacetylase 6 selectively, differentiating it from other histone deacetylase inhibitors that may affect multiple isoforms. The compound is under investigation for its efficacy in combination with other anticancer agents to enhance therapeutic outcomes in conditions such as multiple myeloma and lymphoma.
Synthesis Analysis
Methods and Technical Details
The synthesis of Ricolinostat involves several key steps typical for hydroxamic acid derivatives. The compound is synthesized through the reaction of an appropriate amine with a carboxylic acid derivative, often employing coupling agents to facilitate the formation of the hydroxamic acid moiety.
Starting Materials: The synthesis typically begins with readily available amino acids or amines.
Coupling Reaction: The amine is reacted with an activated carboxylic acid (such as an acid chloride) to form an amide.
Hydroxylamine Reaction: The resulting amide is then treated with hydroxylamine hydrochloride to convert it into the corresponding hydroxamic acid.
Purification: The product is purified using techniques such as recrystallization or chromatography.
This process ensures high purity and yield of Ricolinostat, allowing for further biological evaluation.
Molecular Structure Analysis
Structure and Data
Ricolinostat features a specific molecular structure characterized by its hydroxamic acid group, which is crucial for its biological activity. The chemical formula is C14H18N2O3 with a molecular weight of approximately 262.30 g/mol.
Molecular Structure: The structure includes:
A central aromatic ring
A hydroxamic acid functional group
Alkyl substituents that enhance solubility and bioavailability.
The structural configuration allows Ricolinostat to interact effectively with the active site of histone deacetylase 6, facilitating its inhibitory action.
Chemical Reactions Analysis
Reactions and Technical Details
Ricolinostat primarily acts through reversible inhibition of histone deacetylase 6, leading to increased levels of acetylated histones and proteins within cells. This mechanism can be summarized in the following reactions:
This reaction highlights how Ricolinostat binds to the enzyme, preventing it from deacetylating histones.
Subsequent Cellular Effects:
Increased acetylation results in altered gene expression profiles that promote apoptosis in cancer cells.
Modulation of non-histone proteins involved in cell signaling pathways, notably those related to apoptosis and cell cycle regulation.
Mechanism of Action
Process and Data
The mechanism of action of Ricolinostat involves several key processes:
Histone Acetylation: By inhibiting histone deacetylase 6, Ricolinostat increases the acetylation levels of histones, leading to a more open chromatin structure that enhances transcriptional activity.
Cell Cycle Arrest: Studies have shown that treatment with Ricolinostat can induce cell cycle arrest at the G2/M phase, contributing to reduced cellular proliferation in cancer models.
Apoptosis Induction: The compound promotes apoptosis through pathways involving reactive oxygen species generation and activation of caspases, which are critical for programmed cell death.
These mechanisms collectively contribute to the antitumor effects observed in various preclinical studies.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Ricolinostat exhibits several notable physical and chemical properties:
Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
Melting Point: Specific melting point data are not widely reported but typically falls within standard ranges for similar compounds.
These properties are essential for formulating Ricolinostat for clinical use and ensuring its efficacy during storage and application.
Applications
Scientific Uses
Ricolinostat has shown promise in various scientific applications:
Cancer Therapy: Primarily investigated for use in hematological malignancies such as multiple myeloma and non-Hodgkin lymphoma, often in combination with other chemotherapeutics like bendamustine.
Research Tool: Utilized in research settings to study the role of histone deacetylases in cancer biology and epigenetic regulation.
Clinical Trials: Currently undergoing clinical trials to evaluate its safety and effectiveness across different cancer types, contributing valuable data towards understanding its therapeutic potential.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
XL418 is a novel anticancer compound. Serine/Threonine Kinase Inhibitor XL418 is a selective, orally active small molecule, targeting protein kinase B (PKB or AKT) and ribosomal protein S6 Kinase (p70S6K), with potential antineoplastic activity. XL418 inhibits the activities of PKB and p70S6K, both acting downstream of phosphoinosotide-3 kinase (PI3K). These kinases are often upregulated in a variety of cancers. Inhibition of PKB by this agent will induce apoptosis, while inhibition of p70S6K will result in the inhibition of translation within tumor cells.
1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-6-pyrazolo[3,4-d]pyrimidinyl]phenyl]-3-methylurea is a member of ureas.
Vps34-IN1 is a potent inhibitor of the class III phosphoinositide 3-kinase (PI3K) vacuolar protein sorting 34 (Vps34; IC50 = 25 nM in vitro). It does not significantly inhibit the activity of over 340 additional kinases, including class I and II PI3Ks. Vps34-IN1 dose-dependently inhibits generation of PtdIns-(3)-p, which is essential to the formation and trafficking of endsomes and autophagosomes, without affecting the ability of class I PI3K to regulate Akt. It induces a rapid and pronounced loss of phosphorylation on serum- and glucocorticoid-regulated kinase 3. VPS34-IN1 is a potent and selective Vps34 inhibitor with potential anticancer activity. VPS34-IN1 inhibits Vps34 with 25 nM IC50 in vitro, but does not significantly inhibit the activity of 340 protein kinases or 25 lipid kinases tested that include all isoforms of class I as well as class II PI3Ks. Administration of VPS34-IN1 to cells induces a rapid dose-dependent dispersal of a specific PtdInsP-binding probe from endosome membranes, within 1 min, without affecting the ability of class I PI3K to regulate Akt. Combining class I (GDC-0941) and class III (VPS34-IN1) PI3K inhibitors could be used as a strategy to better analyse the roles and regulation of the elusive class II PI3K.
ZSTK-474 is a triamino-1,3,5-triazine that is 1,3,5-triazine in which two of the hydrogens have been replaced by morpholin-4-yl groups while the third hydrogen has been replaced by a 2-(difluoromethyl)benzimidazol-1-yl group. It is an inhibitor of phosphatidylinositol 3-kinase. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor and an antineoplastic agent. It is a member of morpholines, a member of benzimidazoles, a triamino-1,3,5-triazine and an organofluorine compound. ZSTK474 has been used in trials studying the treatment of Neoplasms. PI3K Inhibitor ZSTK474 is an orally available, s-triazine derivative, ATP-competitive phosphatidylinositol 3-kinase (PI3K) inhibitor with potential antineoplastic activity. PI3K inhibitor ZSTK474 inhibits all four PI3K isoforms. Inhibiting the activation of the PI3K/AKT kinase (or protein kinase B) signaling pathway results in inhibition of tumor cell growth and survival in susceptible tumor cell populations. Dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents. This agent does not induce apoptosis but rather induces strong G(0)/G(1) arrest, which might contribute to its favorable efficacy in tumor cells.
CCT-018159 is a member of the class of pyrazoles that is 1H-pyrazole carrying 1,4-benzodioxane-6-yl and 5-ethyl-2,4-dihydroxyphenyl substituents at positions 4 and 5 respectively. It has a role as a Hsp90 inhibitor, an antineoplastic agent and an apoptosis inducer. It is a benzodioxine, a member of pyrazoles and a member of resorcinols.
E7820 has been investigated for the treatment of Colon Cancer and Rectal Cancer. Integrin alpha-2 Inhibitor E7820 is a small molecule and aromatic sulfonamide derivative with potential antiangiogenic and antitumor activities. E7820 inhibits angiogenesis by suppressing integrin alpha 2, a cell adhesion molecule expressed on endothelial cells. Inhibition of integrin alpha 2 leads to an inhibition of cell-cell interactions, endothelial cell-matrix interactions, vascular endothelial cell proliferation and angiogenesis.
Cilengitide is a cyclic Arg-Gly-Asp peptide with potential antineoplastic activity. Cilengitide binds to and inhibits the activities of the alpha(v)beta(3) and alpha(v)beta(5) integrins, thereby inhibiting endothelial cell-cell interactions, endothelial cell-matrix interactions, and angiogenesis.